molecular formula C16H11F4N5O2 B10958182 N'-{[(4-fluorophenyl)carbonyl]oxy}-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboximidamide

N'-{[(4-fluorophenyl)carbonyl]oxy}-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboximidamide

Cat. No.: B10958182
M. Wt: 381.28 g/mol
InChI Key: GFFVMKAPZFZZPC-UHFFFAOYSA-N
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Description

N’-[(4-FLUOROBENZOYL)OXY]-5-METHYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXIMIDAMIDE is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with fluorobenzoyl, methyl, and trifluoromethyl groups. These structural features contribute to its distinct chemical and biological properties, making it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of N’-[(4-FLUOROBENZOYL)OXY]-5-METHYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXIMIDAMIDE typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

N’-[(4-FLUOROBENZOYL)OXY]-5-METHYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXIMIDAMIDE undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of N’-[(4-FLUOROBENZOYL)OXY]-5-METHYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXIMIDAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as monoamine oxidase B, by binding to their active sites and blocking their activity . This inhibition can lead to various biological effects, including the suppression of cancer cell proliferation and the reduction of microbial growth .

Comparison with Similar Compounds

N’-[(4-FLUOROBENZOYL)OXY]-5-METHYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXIMIDAMIDE can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:

The uniqueness of N’-[(4-FLUOROBENZOYL)OXY]-5-METHYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXIMIDAMIDE lies in its specific substitution pattern, which imparts unique chemical reactivity and biological activity.

Properties

Molecular Formula

C16H11F4N5O2

Molecular Weight

381.28 g/mol

IUPAC Name

[(Z)-[amino-[5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]methylidene]amino] 4-fluorobenzoate

InChI

InChI=1S/C16H11F4N5O2/c1-8-6-12(16(18,19)20)25-14(23-8)11(7-22-25)13(21)24-27-15(26)9-2-4-10(17)5-3-9/h2-7H,1H3,(H2,21,24)

InChI Key

GFFVMKAPZFZZPC-UHFFFAOYSA-N

Isomeric SMILES

CC1=NC2=C(C=NN2C(=C1)C(F)(F)F)/C(=N/OC(=O)C3=CC=C(C=C3)F)/N

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)C(F)(F)F)C(=NOC(=O)C3=CC=C(C=C3)F)N

Origin of Product

United States

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